SCD1 inhibitor-1
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Overview
Description
Stearoyl-CoA desaturase 1 inhibitor-1 is a chemical compound that inhibits the activity of stearoyl-CoA desaturase 1, an enzyme involved in the synthesis of monounsaturated fatty acids from saturated fatty acids. This enzyme plays a crucial role in lipid metabolism and is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases .
Scientific Research Applications
Stearoyl-CoA desaturase 1 inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the development of novel drugs and therapeutic strategies
Mechanism of Action
The inhibition of SCD1 can lead to the excessive accumulation of saturated fatty acids, which can activate the AMP-activated protein kinase (AMPK)-mediated resistance mechanism in HCT-116 cells . Systemic administration of a SCD1 inhibitor in mouse tumor models enhanced the production of CCL4 by cancer cells through the reduction of Wnt/β-catenin signaling and by CD8+ effector T cells through the reduction of endoplasmic reticulum stress .
Future Directions
SCD1 bridges the link between lipophagy and lipid metabolism, and the SCD1-AMPK-lipophagy pathway suggests directions for the future treatment of NAFLD . Consequently, Aramchol is an SCD1 inhibitor and is being studied intensively . High SCD1 expression was observed in one of the non-T cell-inflamed subtypes in human colon cancer, and serum SCD1 related fatty acids were correlated with response rates and prognosis of patients with non-small lung cancer following anti-PD-1 antibody treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-CoA desaturase 1 inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired chemical structure and properties of the inhibitor .
Industrial Production Methods
Industrial production of stearoyl-CoA desaturase 1 inhibitor-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Stearoyl-CoA desaturase 1 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the inhibitor into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stearoyl-CoA desaturase 1 inhibitor-1 include other stearoyl-CoA desaturase inhibitors such as A939572 and MF-438 .
Uniqueness
Stearoyl-CoA desaturase 1 inhibitor-1 is unique in its specific chemical structure and its ability to selectively inhibit stearoyl-CoA desaturase 1. This selectivity makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBRLFLBSUHOU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N3NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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